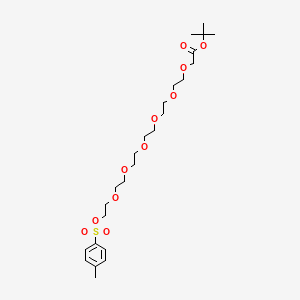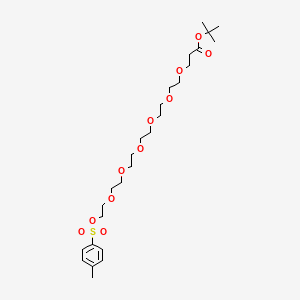
Unii-65ilh3Y0MI
Übersicht
Beschreibung
TTC-352 is a selective human estrogen receptor partial agonist developed for the treatment of hormone-refractory estrogen receptor-positive breast cancer . This compound mimics the naturally occurring 17beta-estradiol and targets the estrogen receptor alpha located in the nucleus, causing translocation to extranuclear sites . This unique mechanism makes TTC-352 a promising candidate for treating breast cancer that has become resistant to conventional endocrine therapies .
Vorbereitungsmethoden
The preparation of TTC-352 involves synthetic routes that include the use of benzothiophene as a core structure . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure the selective binding to the estrogen receptor alpha . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
TTC-352 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also impact the compound’s efficacy.
Substitution: This involves the replacement of one functional group with another, which can modify the compound’s binding affinity and selectivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of TTC-352 that retain or enhance its biological activity .
Wissenschaftliche Forschungsanwendungen
TTC-352 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Industrie: Bei der Entwicklung neuer Medikamente und Therapien eingesetzt, die auf Östrogenrezeptoren abzielen.
Wirkmechanismus
TTC-352 übt seine Wirkung aus, indem es an den Östrogenrezeptor alpha im Zellkern bindet, was zu seiner Translokation zu extranuklearen Stellen führt . Dies verhindert die normale Östrogenrezeptor-vermittelte Signalübertragung und hemmt die Proliferation von östrogenrezeptor-positiven Tumorzellen . Die Verbindung induziert auch die entfaltete Proteinantwort und Apoptose, was zu einer Tumorregression führt . Zu den beteiligten molekularen Zielen gehören der Östrogenrezeptor alpha und die Proteinkinase C alpha, die häufig in Tamoxifen-resistenten Tumorzellen überexprimiert wird .
Wirkmechanismus
TTC-352 exerts its effects by binding to the estrogen receptor alpha in the nucleus, causing its translocation to extranuclear sites . This prevents normal estrogen receptor-mediated signaling and inhibits the proliferation of estrogen receptor-positive tumor cells . The compound also induces the unfolded protein response and apoptosis, leading to tumor regression . The molecular targets involved include the estrogen receptor alpha and protein kinase C alpha, which is often overexpressed in tamoxifen-resistant tumor cells .
Vergleich Mit ähnlichen Verbindungen
TTC-352 wird mit anderen selektiven Östrogenrezeptormodulatoren verglichen, wie zum Beispiel:
17beta-Östradiol: Ein natürlich vorkommendes Östrogen mit voller Agonistenaktivität.
Tamoxifen: Ein selektiver Östrogenrezeptormodulator, der zur Behandlung von Brustkrebs eingesetzt wird.
Estetrol: Ein natürlich vorkommendes Östrogen mit partieller Agonistenaktivität.
TTC-352 ist einzigartig in seiner Fähigkeit, Apoptose und die entfaltete Proteinantwort zu induzieren, ohne Endometriumproliferation zu verursachen, was eine häufige Nebenwirkung anderer östrogener Verbindungen ist . Dies macht TTC-352 zu einer sichereren und effektiveren Option zur Behandlung von hormonrefraktärem Brustkrebs .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMVVLTKJMPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607819-68-0 | |
| Record name | TTC-352 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607819680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TTC-352 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ILH3Y0MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















